Pyranonigrin S
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-hydroxy-2-[(E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione |
InChI |
InChI=1S/C10H9NO4/c1-2-3-5-8(12)9(13)7-6(15-5)4-11-10(7)14/h2-3,12H,4H2,1H3,(H,11,14)/b3-2+ |
InChI Key |
CBJUACYAKSDFBO-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C1=C(C(=O)C2=C(O1)CNC2=O)O |
Canonical SMILES |
CC=CC1=C(C(=O)C2=C(O1)CNC2=O)O |
Synonyms |
pyranonigrin S |
Origin of Product |
United States |
Discovery and Isolation of Pyranonigrin S
Sources and Producing Organisms of Pyranonigrin S
This compound has been identified as a secondary metabolite produced by certain species of the fungal genus Aspergillus. Specifically, this compound was discovered from the methanol (B129727) extracts of rice mold starters that were fermented by Aspergillus saitoi, Aspergillus awamori, Aspergillus kawachii, and Aspergillus oryzae KCCM 60345. researchgate.net Another source reported for pyranonigrins, including this compound, is the marine fungus Aspergillus niger LL-LV3020, grown on solid culture. researchgate.net, cabidigitallibrary.org Aspergillus niger strains in general are known to produce pyranonigrins, which are considered to be restricted to this genus. researchgate.net
The production of pyranonigrins, such as Pyranonigrin A and S, has also been observed in extracts of the marine fungus Aspergillus niger LL-LV3020. researchgate.net Aspergillus niger ATCC 1015 is another strain from which pyranonigrins have been isolated. researchgate.net
The organisms reported to produce this compound or related pyranonigrins are summarized in the table below:
| Organism | Source/Context | Relevant Pyranonigrins Mentioned |
| Aspergillus saitoi | Rice mold starters | This compound, Pyranonigrin A |
| Aspergillus awamori | Rice mold starters | This compound, Pyranonigrin A |
| Aspergillus kawachii | Rice mold starters | This compound, Pyranonigrin A |
| Aspergillus oryzae KCCM 60345 | Rice mold starters | This compound, Pyranonigrin A |
| Aspergillus niger LL-LV3020 | Marine fungus, solid culture | This compound, Pyranonigrin A-D |
| Aspergillus niger NBRC5374 | Fungus | Pyranonigrin E, this compound, Pyranonigrin A researchgate.net |
| Aspergillus niger ATCC 1015 | Fungus | Pyranonigrin E, this compound, Pyranonigrin A researchgate.net |
Extraction and Purification Methodologies for this compound
The isolation of this compound typically involves the extraction of fungal cultures or fermented substrates followed by purification steps to obtain the pure compound. In the case of rice mold starters fermented by Aspergillus species, methanol extracts were examined, leading to the isolation and identification of Pyranonigrin A (which was found alongside this compound in other studies) using spectroscopic analyses including 1H-NMR, 13C-NMR, and FAB-MS. oup.com, researchgate.net
For the marine fungus Aspergillus niger LL-LV3020, fermentation extracts were investigated. researchgate.net, acs.org While specific detailed methodologies solely for the extraction and purification of this compound from this source are not extensively detailed in the provided snippets, the general approach for isolating pyranonigrins from fungal cultures involves solvent extraction. For instance, the extraction of secondary metabolites from Aspergillus niger cultivated on agar (B569324) plates has been performed using methanol, followed by a mixture of methanol and dichloromethane. nih.gov, frontiersin.org The extract is typically concentrated and then analyzed or subjected to further purification. nih.gov, frontiersin.org
Purification of related fungal metabolites, such as Pyranoviolin A from Aspergillus violaceofuscus, has involved crushing fungal cultures and agar, extracting with ethyl acetate (B1210297), and then employing chromatographic techniques like flash chromatography using a silica (B1680970) cartridge and reverse-phase preparative HPLC. frontiersin.org These methods highlight the common strategies used in natural product chemistry for isolating compounds from complex biological matrices. While the specific details for this compound purification may vary, solvent extraction and chromatography are fundamental techniques in its isolation.
Structural Elucidation and Conformational Analysis of Pyranonigrin S
Spectroscopic Techniques in Pyranonigrin S Structure Determination
Various spectroscopic methods are fundamental to determining the planar structure of this compound. These techniques provide crucial information about the functional groups present and the connectivity of atoms within the molecule researchgate.netmoorparkcollege.edublogspot.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is a primary tool for structure determination researchgate.netresearchgate.netmdpi.commoorparkcollege.edu. Analysis of chemical shifts, splitting patterns, and coupling constants in ¹H NMR spectra provides information about the types of protons and their neighboring environments. ¹³C NMR spectroscopy reveals the different types of carbon atoms present mdpi.com. Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are essential for establishing correlations between protons and carbons, thereby mapping the carbon skeleton and the positions of substituents researchgate.netmdpi.com. For instance, HMBC correlations can confirm the connectivity between carbons and protons across multiple bonds mdpi.com.
Mass Spectrometry (MS): Mass spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provides the molecular weight and elemental composition of the compound researchgate.netresearchgate.netblogspot.com. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) in the mass spectrum confirms the molecular formula blogspot.com. Fragmentation patterns observed in MS/MS experiments can offer further insights into the structural subunits mdpi.com.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by detecting characteristic bond vibrations researchgate.netmoorparkcollege.edublogspot.com. Absorption bands in the IR spectrum correspond to specific stretching and bending modes of bonds such as O-H, N-H, C=O, and C=C moorparkcollege.edublogspot.com. For this compound, IR analysis helps confirm the presence of hydroxyl, carbonyl, and alkene functionalities researchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated double bonds and carbonyl groups researchgate.netblogspot.com. The UV spectrum of this compound shows characteristic absorption peaks that are indicative of its chromophores, such as the γ-pyrone ring system and the propenyl side chain researchgate.netresearchgate.netacs.orgblogspot.com.
Advanced Analytical Methods for this compound Stereochemistry and Absolute Configuration
Determining the stereochemistry and absolute configuration of chiral centers in this compound is crucial for a complete structural description researchgate.netresearchgate.netacs.orglibretexts.orgmasterorganicchemistry.com.
Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules researchgate.netresearchgate.netmdpi.comacs.orgresearchgate.net. By measuring the differential absorption of left and right circularly polarized light, the ECD spectrum provides a unique Cotton effect pattern that is dependent on the molecule's three-dimensional structure and the configuration of its chiral centers researchgate.netacs.org. Comparing the experimental ECD spectrum with theoretically calculated ECD spectra for possible stereoisomers is a common approach to assign the absolute configuration researchgate.netmdpi.comacs.orgresearchgate.net.
Optical Rotation: The optical rotation ([α]D) of a chiral compound is another experimental parameter that can provide information about its stereochemistry nih.govresearchgate.net. The sign and magnitude of the optical rotation are dependent on the molecule's structure, concentration, solvent, and temperature nih.govresearchgate.net. For Pyranonigrin A (a synonym of 7-hydroxy this compound), reported optical rotation values have been used in conjunction with other data for structural assignment nih.govresearchgate.net.
Computational Approaches to this compound Conformation and Spectroscopic Data
Computational chemistry plays an increasingly important role in complementing experimental data for structural elucidation and conformational analysis researchgate.netmdpi.comacs.orgresearchgate.netnih.gov.
Density Functional Theory (DFT) Calculations: DFT calculations are widely used to optimize the geometries of possible conformers and stereoisomers of this compound researchgate.netmdpi.comacs.orgnih.gov. These calculations can predict the relative energies and populations of different conformations mdpi.com.
Theoretical ECD Calculations: Ab initio time-dependent density functional theory (TDDFT) calculations are performed to generate theoretical ECD spectra for the optimized conformers of hypothesized structures and stereoisomers researchgate.netmdpi.comacs.orgacs.org. Comparing these calculated spectra with the experimental ECD spectrum allows for the assignment of the correct absolute configuration researchgate.netmdpi.comacs.orgacs.org.
NMR Chemical Shift Predictions: Computational methods can also predict NMR chemical shifts, which can be compared with experimental NMR data to validate proposed structures mdpi.com.
Collectively, these spectroscopic, analytical, and computational methods provide a comprehensive approach to determine the intricate structure, including the stereochemistry and preferred conformations, of this compound mycocentral.euresearchgate.netresearchgate.netmdpi.comacs.orgresearchgate.netresearchgate.netlibretexts.orgmasterorganicchemistry.com.
Biosynthetic Pathway Investigations of Pyranonigrin S
Genetic Basis of Pyranonigrin Biosynthesis (e.g., pyn Gene Cluster)
The biosynthesis of pyranonigrin derivatives, including pyranonigrin S, is manipulated by the pyn gene cluster in A. niger. frontiersin.orgresearchgate.net This cluster contains several genes encoding enzymes crucial for the pathway. For instance, the pyn cluster in A. niger A1179 has been studied, revealing the organization and deduced functions of the open reading frames (ORFs) within it. amazonaws.com The pyn cluster includes genes such as pynA, pynF, pynD, pynC, pynR, pynG, pynH, pynI, and pynB, each encoding a protein with a proposed function in the biosynthetic process. amazonaws.com
Activation of the pyn gene cluster is essential for the production of pyranonigrins. Studies have shown that overexpressing the pathway-specific transcriptional regulator pynR can lead to the induction of pyranonigrin production. amazonaws.comacs.org For example, replacing the original promoter for pynR with a strong glaA promoter in a kusA- and pyrG-deficient A. niger strain (AnKW2) resulted in a significantly higher yield of pyranonigrin E. acs.org This highlights the role of pynR as a key regulator of the pyn gene cluster.
Genome mining efforts have also identified pyranonigrin biosynthetic gene clusters in other fungi, such as Penicillium thymicola. nih.govmdpi.com AntiSMASH analysis of endophytic Talaromyces species has also predicted the occurrence of enzymes involved in pyranonigrin biosynthesis, suggesting the presence of similar gene clusters in other fungal genera. bvsalud.orgjabonline.in
Enzymatic Mechanisms in this compound Formation (e.g., PKS-NRPS Hybrid Systems, Methyltransferases, Monooxygenases, Proteases, Thioesterases)
The biosynthesis of pyranonigrins involves a complex interplay of various enzymes. A central enzyme in this pathway is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, encoded by pynA. acs.orguniprot.orgresearchgate.netfrontiersin.orgdtu.dk This hybrid enzyme is responsible for assembling the core backbone of the pyranonigrin structure. The PKS module typically functions iteratively to produce a polyketide chain, while the NRPS module condenses this chain with an amino acid. nih.gov
In the case of pyranonigrin biosynthesis, the PKS-NRPS synthetase condenses units of acetyl-CoA and malonyl-CoA and then forms an amide bond with an amino acid, such as L-serine for pyranonigrin E. uniprot.orgresearchgate.net The specific precursors and their incorporation are discussed further in Section 3.3.
Beyond the PKS-NRPS hybrid, other tailoring enzymes encoded within the pyn cluster modify the initial product to yield the final pyranonigrin structures. These enzymes include:
Thioesterases (e.g., PynI): These enzymes are involved in the release of the synthesized intermediate from the PKS-NRPS enzyme. uniprot.org
Methyltransferases (e.g., PynC): PynC catalyzes N-methylation, as seen in the conversion of pyranonigrin J to pyranonigrin I. uniprot.org
Monooxygenases (e.g., PynG): PynG, a flavin-dependent monooxygenase, is proposed to catalyze an epoxidation-mediated cyclization step that forms the dihydro-γ-pyrone moiety. acs.orguniprot.org
Cytochrome P450 oxidases (e.g., PynD): PynD is involved in the oxidation of an alcohol to a ketone and subsequent enolization, contributing to the formation of the characteristic tetramic acid-fused γ-pyrone core. acs.orguniprot.org
Proteases (e.g., PynH): PynH, an aspartyl protease-like protein, performs a dehydration-mediated exo-methylene formation from the serine side chain, as observed in the production of pyranonigrin E. acs.orguniprot.orgacs.orgfigshare.com
The coordinated action of these enzymes, along with others like oxidoreductases (e.g., PynE and PynB), defines the specific pyranonigrin produced. uniprot.org
Precursor Incorporation Studies for this compound Biosynthesis
While specific precursor incorporation studies directly focusing on this compound are not extensively detailed in the provided snippets, research on related pyranonigrins provides insights into the likely building blocks. The core structure of pyranonigrins is derived from polyketide and amino acid precursors, assembled by the PKS-NRPS hybrid enzyme. nih.govresearchgate.net
For instance, the biosynthesis of pyranonigrin E is reported to utilize one unit of acetyl-CoA, six units of malonyl-CoA, and one unit of L-serine as substrates. researchgate.net Pyranonigrin A biosynthesis, on the other hand, is suggested to be derived from four units of acetate (B1210297) (likely incorporated as acetyl-CoA and malonyl-CoA) and one unit of glycine (B1666218). nih.gov Given the structural similarities within the pyranonigrin family, it is probable that this compound biosynthesis also involves the condensation of acetyl-CoA and malonyl-CoA units with an amino acid precursor, though the exact stoichiometry and specific amino acid may vary compared to pyranonigrins A and E. Studies on related natural products with N-hydroxypyrrole moieties have implicated L-proline as a potential precursor, although the enzymatic steps involved in N-hydroxypyrrole formation can vary. acs.org
Metabolic Engineering Approaches for Enhanced Pyranonigrin Production and Pathway Activation
Metabolic engineering approaches have been employed to enhance the production of pyranonigrins and activate their biosynthetic pathways, particularly in A. niger. researchgate.netamazonaws.comjabonline.inacs.orgwhiterose.ac.uk As many secondary metabolite gene clusters in A. niger are silent or expressed at low levels under standard laboratory conditions, strategies to activate these cryptic clusters are crucial for accessing the full metabolic potential of the organism. frontiersin.org
One successful approach involves the manipulation of regulatory genes, such as the overexpression of the pathway-specific transcriptional regulator pynR. amazonaws.comacs.org As mentioned earlier, replacing the native promoter of pynR with a strong constitutive promoter like glaA has led to a significant increase in pyranonigrin production. acs.org
Genetic engineering techniques, including CRISPR-Cas9 systems, have facilitated gene inactivation, knockout, insertion, and promoter replacement in A. niger, providing powerful tools for manipulating biosynthetic pathways. frontiersin.org These tools can be used to activate silent gene clusters or to redirect metabolic flux towards the production of specific pyranonigrin derivatives. whiterose.ac.uk
Genome mining and bioinformatics tools like AntiSMASH play a vital role in identifying putative biosynthetic gene clusters, which then informs metabolic engineering strategies. mdpi.combvsalud.orgjabonline.in By understanding the genetic basis and enzymatic steps, researchers can rationally design engineering strategies to optimize the production of this compound and other valuable secondary metabolites. whiterose.ac.uk Furthermore, studies involving the cultivation of A. niger under different conditions, such as those encountered on the International Space Station, have shown enhanced production levels of pyranonigrin A, suggesting that environmental factors can also influence pathway activation and metabolite yield. frontiersin.orgx-mol.netfrontiersin.org
Biological Activities and Molecular Mechanisms of Pyranonigrin S
In Vitro Pharmacological Profiles of Pyranonigrin S
Antioxidant and Radical Scavenging Activities of this compound this compound has demonstrated potent antioxidant and radical scavenging activities. Studies have shown its effectiveness in scavenging 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and superoxide (B77818) radicals.nih.govresearchgate.nettandfonline.comthis compound exhibited a higher level of DPPH radical scavenging activity compared to pyranonigrin A.nih.govtandfonline.comThe antioxidant activity of pyranonigrin A has been reported to be approximately equivalent to that of ferulic acid.nih.gov
Data on DPPH radical scavenging activity:
| Compound | Activity Level (vs. Pyranonigrin A) |
| This compound | Higher |
| Pyranonigrin A | Reference |
Antimicrobial Activities of this compound Against Pathogenic Microorganisms this compound and related pyranonigrins have shown activity against a spectrum of microorganisms, including bacteria and fungi. While some pyranonigrins, such as pyranonigrin A and F, have been noted for potent antibacterial activity against organisms like Staphylococcus aureus, specific detailed data on this compound against a broad range of pathogenic microorganisms is less extensively reported in the provided search results.researchgate.netmdpi.comHowever, pyranonigrin A, which is structurally related to this compound, has shown moderate-to-potent antibacterial activities against Pseudomonas aeruginosa and Escherichia coli, and antifungal activity against Fusarium solani, Aspergillus niger, and Candida albicans.mdpi.com
Data on antimicrobial activity of related compounds (Pyranonigrin A):
| Microorganism | Activity Type | MIC (µg/mL) Range | Inhibition Zone (mm) Range |
| Pseudomonas aeruginosa | Antibacterial | 14.5 - 58.3 | Not specified |
| Escherichia coli | Antibacterial | 31 - 121 | Not specified |
| Fusarium solani | Antifungal | Not specified | 11.0 ± 0.60 - 15.2 ± 0.72 |
| Aspergillus niger | Antifungal | Not specified | 11.0 ± 0.60 - 15.2 ± 0.72 |
| Candida albicans | Antifungal | Not specified | 17.8 ± 1.35 |
Cytostatic and Apoptotic Effects of this compound in Specific Cell Lines Research indicates that some pyranonigrins possess cytotoxic activity against certain cell lines. While direct data on the cytostatic and apoptotic effects of this compound in specific cell lines is limited in the search results, related compounds like pyranonigrin A have shown weak cytotoxicity against mouse lymphoma cell line L5178Y.mdpi.comOther pyranonigrins and fungal metabolites have demonstrated cytotoxic effects on various cancer cell lines, sometimes inducing apoptosis.nih.govontosight.aifrontiersin.orgmdpi.comsgo-iasgo.comscielo.brmdpi.comFor instance, bicoumanigrin, another compound from A. niger, exhibited cytotoxic activity against human cancer cell lines.nih.gov
Data on cytotoxicity of related compounds (Pyranonigrin A) on mouse lymphoma cell line L5178Y:
| Compound | Inhibition Percentage |
| Pyranonigrin A | 15% |
Immunomodulatory Effects of this compound (e.g., VCAM-1 Expression Suppression) Pyranonigrin A, a compound closely related to this compound, has demonstrated immunomodulatory effects, specifically the suppression of vascular cell adhesion molecule-1 (VCAM-1) expression.nih.govcaymanchem.comcaymanchem.comVCAM-1 is a cell surface adhesion receptor involved in the migration of white blood cells into tissues and is upregulated on endothelial cells by inflammatory mediators like TNF-alpha.altopredict.comnih.govnih.govPyranonigrin A significantly suppressed the expression of VCAM-1 in human umbilical vein endothelial cells (HUVECs) induced by TNF-alpha.nih.govcaymanchem.comcaymanchem.com
Data on VCAM-1 expression suppression by Pyranonigrin A:
| Compound | Effect on TNF-α-induced VCAM-1 expression in HUVECs | Concentration |
| Pyranonigrin A | Significant suppression | 10 µM |
Molecular Targets and Signaling Pathways of this compound
Detailed research specifically and solely on the molecular targets and signaling pathways of this compound is limited in the provided literature. Much of the available information regarding the biological activities and mechanisms of action within this family pertains to Pyranonigrin A.
Cellular Processes and Pathways Affected by this compound
This compound, along with Pyranonigrin A and Pyranonigrin E, has been reported to exhibit potent radical scavenging activity towards DPPH and superoxide. researchgate.net This indicates an effect on cellular processes related to oxidative stress. However, comprehensive details on other specific cellular processes and pathways affected solely by this compound are not extensively described in the provided sources. Studies investigating broader impacts on cellular pathways, such as those involving STAT3, are primarily discussed in the context of other compounds or Pyranonigrin A. researchgate.net
Identified Receptor Interactions and Enzyme Modulation by this compound
Specific receptor interactions and direct enzyme modulation solely attributed to this compound are not detailed in the provided search results. Research into the inhibitory potential of pyranonigrins on enzymes, such as the SARS-CoV-2 Main protease (Mpro), has focused on Pyranonigrin A, which showed promising interactions in computational studies. nih.govsemanticscholar.orgresearchgate.net
Gene Expression Regulation by this compound
Information regarding the regulation of gene expression by this compound is not available in the provided sources. The literature discusses the genetic regulation of this compound production, noting that its production is not affected by the global regulator LaeA in Aspergillus niger, unlike some other secondary metabolites. oup.comcore.ac.uk The biosynthesis of pyranonigrins, including this compound and A, involves a gene cluster and specific enzymes like pyrB. researchgate.netmdpi.com
In Vivo Efficacy Studies of this compound (Non-Human Models)
Specific in vivo efficacy studies focusing solely on this compound in non-human models are not extensively described in the provided search results. Preclinical research mentioned in the context of pyranonigrins or related compounds often pertains to their potential against various pathogens or as antioxidants, but detailed study outcomes specifically for this compound in animal models are not presented. researchgate.netmdpi.com
Pharmacodynamic Markers of this compound Action
Specific pharmacodynamic markers that indicate the biological effects or mechanisms of action of this compound in non-human models are not described in the provided search results.
Chemical Synthesis and Analog Design of Pyranonigrin S
Total Synthesis Strategies for Pyranonigrin S and Related Structures
Total synthesis efforts for this compound and related pyranonigrins aim to construct the entire molecular framework from simpler precursors. These strategies often involve the formation of the characteristic pyrano[2,3-c]pyrrole core and the introduction of the necessary substituents and stereocenters researchgate.netresearchgate.net.
One approach to synthesizing polyenoyltetramic acids, a class that includes some pyranonigrins like pyranonigrin J and I, has involved convergent strategies. This includes the use of a β-ketothioester as a key reagent, combined with L-serine derivatives. researchgate.net. Stille couplings have been employed to connect "Eastern" and "Western" building blocks researchgate.net. Subsequent desilylative Lacey-Dieckmann cyclizations of β-ketoamides have been utilized to form the polyenoyltetramic acid core researchgate.net.
While direct total synthesis strategies specifically and solely for this compound are not explicitly detailed in the search results, the synthesis of related pyranonigrins provides insights into potential routes. For instance, the biosynthesis of pyranonigrin A involves a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid enzyme (PyrA) that produces a tetramic acid intermediate nih.govnih.gov. This intermediate then undergoes further enzymatic modifications, including epoxidation-mediated cyclization by a flavin-dependent monooxygenase (PyrC) and dehydrogenation and hydroxylation by a cytochrome P450 oxidase (PyrB), to yield this compound and A, respectively researchgate.netnih.gov. These biosynthetic steps suggest potential biomimetic strategies for total synthesis.
Partial Synthesis and Derivatization of this compound
Partial synthesis and derivatization of this compound would typically involve chemical modifications of the isolated natural product or late-stage intermediates from a synthetic route. These modifications can be used to explore the impact of specific functional groups on activity or to introduce tags for biological studies. The search results primarily focus on the biosynthesis of pyranonigrins rather than the chemical derivatization of isolated this compound. However, the proposed biosynthetic pathway for pyranonigrin A involves a cytochrome P450 oxidase (PyrB) that carries out a dehydrogenation to obtain this compound from a precursor, and a hydroxylation to obtain pyranonigrin A researchgate.netnih.gov. This suggests a close structural relationship between this compound and A, where this compound might be considered a dehydrogenated form of pyranonigrin A at the C-7 position, or pyranonigrin A is a hydroxylated form of this compound.
Design and Synthesis of this compound Analogues and Derivatives
The design of this compound analogues and derivatives is driven by the desire to potentially improve biological activity, enhance stability, or alter pharmacokinetic properties. Analogues can feature modifications to the core pyrano[2,3-c]pyrrole skeleton, changes in the side chain attached at C-2, or alterations to the hydroxyl groups and the nitrogen atom researchgate.netnih.gov.
The pyranonigrin family itself represents a series of natural analogues with variations in chain length at C-2 and substitution at C-7 nih.gov. For example, pyranonigrin A has a shorter chain and a hydroxyl group at C-7, while pyranonigrin E has a longer side chain and an exo-methylene group at C-7 nih.gov. Pyranoviolin A is another analogue found in Aspergillus violaceofuscus, characterized by a C-3 methoxy (B1213986) group, which was previously unreported in this family researchgate.netfrontiersin.org.
Synthetic strategies for creating analogues often involve building blocks that allow for variations in the side chain and modifications to the core structure. While specific synthetic routes for this compound analogues are not detailed, research on related pyrano[2,3-c]pyrazole derivatives as RalA inhibitors demonstrates the synthetic approaches used for similar fused bicyclic systems nih.gov. These can involve Knoevenagel condensation, followed by reactions with hydrazines to form the pyrazole (B372694) ring, and subsequent functionalization nih.gov.
Synthetic Methodologies for Key this compound Fragments
The synthesis of complex molecules like this compound often relies on the efficient preparation of key molecular fragments that are later coupled together. Based on the proposed biosynthetic pathway and the structure of this compound, key fragments would likely include a modified tetramic acid moiety and a piece that forms the pyran ring and the attached side chain nih.govnih.gov.
The PKS-NRPS hybrid enzyme PyrA is responsible for synthesizing a tetramic acid intermediate from acetate (B1210297) and glycine (B1666218) units nih.govnih.gov. This tetramic acid forms the pyrrole-dione part of the pyranonigrin core frontiersin.org. Synthetic methodologies for creating substituted tetramic acids are relevant to pyranonigrin synthesis.
The side chain at C-2, which is a propenyl group in this compound, is derived from polyketide synthesis nih.govnih.gov. Methodologies for stereoselective construction of such unsaturated hydrocarbon chains are crucial. The formation of the pyran ring involves cyclization, potentially mediated by enzymatic activity in biosynthesis researchgate.netnih.gov. Chemical synthesis of the pyran ring could involve various cyclization reactions depending on the chosen linear or convergent strategy.
Research into the biosynthesis of pyranonigrins highlights the enzymatic machinery involved in fragment coupling and cyclization. The flavin-dependent monooxygenase PyrC is implicated in the epoxidation-mediated cyclization that forms the pyrano[2,3-c]pyrrole skeleton researchgate.netnih.gov. Understanding these enzymatic mechanisms can inform the design of efficient chemical synthetic routes for key fragments and their assembly.
Structure Activity Relationship Sar Studies of Pyranonigrin S
Correlation of Structural Features with Biological Activities of Pyranonigrin S
The pyrano[2,3-c]pyrrole core is central to the structure of pyranonigrins, including this compound nih.govmdpi.com. Variations in substituents on this core structure and attached side chains are expected to influence biological activity mdpi.com. Studies on related tetramic acid compounds have shown that modifications to the hydrocarbon chain length and the presence and configuration of double bonds can significantly affect activity mdpi.com.
While direct, detailed SAR studies specifically on this compound are limited in the provided search results, research on other pyranonigrins offers some correlative insights. For instance, Pyranonigrin A, a related compound, has been studied for its potential inhibitory activity against SARS-CoV-2 main protease (Mpro) nih.govresearchgate.net. Computational studies on Pyranonigrin A suggested that its interaction with the enzyme's binding cleft is mediated by hydrogen bonds, implying that functional groups capable of forming such interactions are important for this activity nih.gov.
Another pyranonigrin analogue, pyranoviolin A, which differs from Pyranonigrin F (a demethylated analog of pyranoviolin A) by the presence of a C-3 methoxy (B1213986) group, showed no antibacterial activity against tested strains, whereas Pyranonigrin F reportedly displayed potent activity against Staphylococcus aureus frontiersin.orgfrontiersin.org. This suggests that the hydroxyl group at the C-3 position, present in Pyranonigrin F but methylated in pyranoviolin A, may be critical for its antibacterial activity frontiersin.org. Although this study focuses on Pyranonigrin F and pyranoviolin A, it highlights how a seemingly minor structural difference (methylation of a hydroxyl group) can abolish biological activity within the pyranonigrin family.
Stereochemical Influences on this compound Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a significant role in the biological activity of chiral compounds like this compound, which possesses stereogenic centers mdpi.com. Different stereoisomers can interact differently with biological targets, leading to variations in potency or even different types of activity mdpi.com.
Studies on the stereochemistry of related tetramic acids, such as penicillenols, have shown that the configuration at specific carbons is important for their activities, including anti-biofilm and antitumor effects mdpi.com. For instance, a different configuration at C-5 in penicillenols was found to be important for distinguishing between anti-biofilm (R configuration) and antitumor (S configuration) activities mdpi.com.
While specific details regarding the stereochemical influence on this compound activity are not extensively detailed in the provided search results, the importance of stereochemistry has been demonstrated for other pyranonigrins and related compounds researchgate.netfrontiersin.org. For example, the absolute configuration of pyranoviolin A was determined using ECD spectra and X-ray crystallography, revealing it possesses the same absolute stereochemistry as pyranonigrins A and F frontiersin.orgfrontiersin.org. The synthesis of polyenoyltetramic acids pyranonigrin J and I also involved determining and confirming the S-configurations of their stereocenters researchgate.net. These examples underscore the general importance of establishing and understanding the absolute and relative stereochemistry of pyranonigrin family members to fully characterize their biological interactions.
Analytical and Bioanalytical Methodologies for Pyranonigrin S Research
Chromatographic Techniques for Pyranonigrin S Separation and Quantification (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the separation and quantification of pyranonigrins from complex fungal extracts. researchgate.netnih.gov These techniques offer high resolution and sensitivity, which are crucial for distinguishing between structurally similar analogues and for detecting compounds present at low concentrations.
Reverse-phase HPLC is the most common approach for the separation of pyranonigrins. nih.govfrontiersin.org This method typically employs a C18 stationary phase, which effectively retains the moderately polar pyranonigrin compounds. Separation is achieved by using a mobile phase gradient, commonly consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. nih.govfrontiersin.org
For instance, the analysis of Pyranonigrin A in extracts from Aspergillus niger has been successfully performed using a C18 column with a water/acetonitrile gradient containing 0.05% formic acid. nih.govfrontiersin.org Detection is often carried out using a Diode-Array Detector (DAD), which provides UV-Vis absorption spectra for preliminary identification, followed by mass spectrometry for confirmation. nih.gov LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, making it the gold standard for the analysis of these compounds in biological matrices. nih.govdtu.dktum.de
Table 1: Representative HPLC and LC-MS Parameters for Pyranonigrin Analysis
| Parameter | Method 1 | Method 2 |
| System | HPLC-DAD-MS | Analytical LC/HR-ESI-MS |
| Column | Alltech Prevail C18 (3 µm; 2.1 x 100 mm) | COSMOSIL 2.5Cholester packed column (2.0 i.d. × 100 mm) |
| Mobile Phase A | 5% MeCN/H₂O + 0.05% Formic Acid | 20 mM Formic Acid |
| Mobile Phase B | 95% MeCN/H₂O + 0.05% Formic Acid | Acetonitrile + 20 mM Formic Acid |
| Flow Rate | 125 µL/min | 0.4 mL/min |
| Gradient | 0-100% B (5-35 min), 100-0% B (40-45 min) | 10-100% B (0-10 min), 100% B (10-13 min), 100-10% B (13-15.5 min) |
| Column Temp. | Not Specified | 40°C |
| Detection | DAD, Ion Trap MS | micrOTOF-Q II Mass Spectrometer |
| Reference | nih.govfrontiersin.org | frontiersin.org |
Mass Spectrometry Applications for this compound Analysis and Identification
Mass spectrometry (MS) is a cornerstone for the structural identification and confirmation of pyranonigrins. academicjournals.org High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of the elemental composition of the target analyte. frontiersin.orguni-freiburg.de
Electrospray ionization (ESI) is the most frequently used ionization technique for pyranonigrin analysis, typically operating in positive ion mode, which generates protonated molecules [M+H]⁺. nih.govfrontiersin.orguni-freiburg.de For example, Pyranonigrin A is readily detected as its [M+H]⁺ ion at an m/z of 224. nih.govfrontiersin.org Atmospheric pressure chemical ionization (APCI) has also been reported as a viable ionization method. uni-freiburg.de
Various mass analyzers, including ion traps, time-of-flight (TOF), and Orbitraps, have been employed in pyranonigrin research. nih.govfrontiersin.orguni-freiburg.de Ion trap and Orbitrap analyzers can perform tandem mass spectrometry (MS/MS), which involves fragmenting the parent ion to produce a characteristic fragmentation pattern. nih.gov This pattern serves as a structural fingerprint, aiding in the definitive identification of the compound and its differentiation from isomers. The combination of retention time, accurate mass, and MS/MS fragmentation data provides a high degree of confidence in the identification of this compound and its analogues in complex samples. nih.gov
Table 2: Mass Spectrometry Parameters for Pyranonigrin Identification
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrument | ThermoFinnigan LCQ Advantage | Thermo Scientific Exactive | Bruker micrOTOF-Q II |
| Analyzer Type | Ion Trap | Orbitrap | TOF |
| Ionization Mode | ESI Positive | ESI or APCI | ESI |
| Ion Detected | [M+H]⁺ | [M+H]⁺ | [M+Na]⁺ |
| Example m/z | 224 (for Pyranonigrin A) | 320.1853 (for a Pyranonigrin J analogue) | 288.0850 (for Pyranoviolin A) |
| Key Application | Identification in fungal extracts | High-resolution mass determination | Molecular formula determination |
| Reference | nih.govfrontiersin.org | uni-freiburg.de | frontiersin.org |
Spectroscopic Profiling of this compound in Complex Biological and Environmental Matrices
Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy, are essential for the complete structural elucidation of novel pyranonigrins and for their characterization within complex matrices. researchgate.net
UV-Vis spectroscopy, often coupled with HPLC (HPLC-DAD), provides characteristic absorption spectra for pyranonigrins. nih.gov These compounds typically exhibit distinct UV maxima that are indicative of their chromophoric pyrano[2,3-c]pyrrole bicyclic skeleton. nih.gov For instance, a related compound, Pyranoviolin A, displays UV maxima at 215, 253, and 295 nm. frontiersin.org This spectral profile can be used to selectively detect and profile pyranonigrin-class compounds in crude extracts. nih.gov
NMR spectroscopy is the most powerful technique for de novo structure determination. nih.gov A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) is used to establish the connectivity of atoms within the molecule. researchgate.netfrontiersin.org These techniques have been instrumental in confirming the structures of numerous pyranonigrin analogues, and they would be critical for unambiguously confirming the structure of this compound isolated from a natural source. nih.govfrontiersin.org
Table 3: Spectroscopic Data for Pyranonigrin-class Compounds
| Technique | Observation | Relevance for this compound | Reference |
| UV-Vis Spectroscopy | Characteristic UV maxima (e.g., 215, 253, 295 nm for Pyranoviolin A) | Preliminary identification and quantification in complex matrices via HPLC-DAD. | frontiersin.org |
| ¹H NMR | Provides information on proton environments and their couplings. | Determines the number and type of protons, and their spatial relationships. | nih.govfrontiersin.org |
| ¹³C NMR | Reveals the number and type of carbon atoms (e.g., carbonyls, olefins). | Elucidates the carbon skeleton of the molecule. | nih.govfrontiersin.org |
| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between protons and carbons. | Confirms the complete molecular structure and connectivity of atoms. | researchgate.netfrontiersin.org |
Ecological and Chemotaxonomic Significance of Pyranonigrin S
Role of Pyranonigrin S in Producing Organism's Defense Mechanisms and Interspecies Interactions
This compound, along with other pyranonigrins, is a secondary metabolite produced by certain fungi, notably Aspergillus niger nih.govnih.gov. Secondary metabolites in fungi are known to provide a competitive advantage and protection from unfavorable living conditions ualberta.ca. They also facilitate interspecies interactions ualberta.ca.
Studies have indicated that Pyranonigrin A, a related pyranonigrin compound, possesses antioxidant activity nih.govneobioscience.com. Research on an Aspergillus niger strain isolated from the International Space Station showed enhanced production of Pyranonigrin A, and UVC sensitivity assays characterized it as a UV resistance agent in this isolate nih.govfrontiersin.org. This suggests a potential role for pyranonigrins, including this compound, in protecting the producing organism from environmental stressors like UV radiation.
Furthermore, pyranonigrins have been reported to exhibit antimicrobial activities against a broad spectrum of human, aquatic, and plant pathogens researchgate.net. This antimicrobial property could contribute to the producing organism's defense mechanisms against competing microorganisms in its environment. For instance, Pyranonigrin A showed inhibitory effects against certain bacteria, including Escherichia coli and Pseudomonas aeruginosa mdpi.com.
While direct studies specifically detailing the role of this compound in interspecies interactions are limited in the provided search results, the known functions of related pyranonigrins and the general ecological roles of fungal secondary metabolites suggest its potential involvement in mediating interactions with other organisms, such as microbes and possibly even insects or plants. For example, some secondary metabolites produced by fungi are involved in plant pathogenesis or symbiotic relationships frontiersin.orgresearchgate.net.
Chemotaxonomic Markers Associated with this compound Production
Chemotaxonomy, the classification of organisms based on their chemical composition, is a valuable tool in fungal systematics. The production of specific secondary metabolites can serve as chemotaxonomic markers to distinguish between closely related species.
This compound and other pyranonigrins have been identified in various Aspergillus species, particularly within Aspergillus section Nigri nih.govpensoft.net. The complexity in the small molecule chemical profiles observed in species belonging to section Nigri suggests a high degree of close-relatedness amongst these species pensoft.net.
Pyranonigrin A, a closely related compound, was originally isolated from Aspergillus niger nih.gov. It has also been found in extracts of marine fungus Aspergillus niger LL-LV3020 researchgate.netacs.org. Additionally, Pyranonigrin A, along with this compound, was discovered in methanol (B129727) extracts of rice mold starters fermented by Aspergillus saitoi, Aspergillus awamori, and Aspergillus kawachii, and Aspergillus oryzae researchgate.net.
The presence or absence and the specific profile of pyranonigrins can contribute to differentiating between species within the Aspergillus genus and potentially other fungal genera. For instance, one study noted that Aspergillus oryzae had little capacity for producing Pyranonigrin A, in contrast to Aspergillus luchuensis, which did researchgate.net. This difference in production capacity can serve as a chemotaxonomic indicator.
The elucidation of biosynthetic gene clusters responsible for pyranonigrin production, such as the pyranonigrin biosynthetic gene cluster confirmed in Aspergillus niger, further supports the use of these compounds in chemotaxonomy by providing a genetic basis for their production nih.govfrontiersin.org. Analyzing the presence and variations of these gene clusters across different fungal strains can aid in their classification and understanding of their evolutionary relationships.
Environmental Distribution and Metabolic Fate of this compound
This compound has been isolated from fungal sources, primarily species of Aspergillus researchgate.net. These fungi are commonly found in various environments, including soil, food, and marine habitats nih.govresearchgate.netpensoft.net. The isolation of pyranonigrins from marine fungi and rice mold starters indicates their presence in diverse environmental niches where these fungi thrive researchgate.netacs.org.
The environmental distribution of this compound is intrinsically linked to the distribution of its producing organisms. Aspergillus niger, a known producer of pyranonigrins, is a ubiquitous fungus found in a wide range of environments nih.gov.
Information specifically detailing the metabolic fate and degradation pathways of this compound in the environment is limited in the provided search results. However, the environmental fate of organic pollutants and secondary metabolites is generally influenced by microbial metabolism, which can lead to their degradation or transformation embopress.orgnih.gov. Microorganisms play key roles in determining the environmental fate of compounds, potentially using them as carbon and energy sources embopress.org.
Research into the biosynthesis of pyranonigrins in Aspergillus niger has revealed the involvement of specific genes and enzymes, providing insights into how these compounds are synthesized by the organism nih.govfrontiersin.orgacs.org. Understanding the biosynthetic pathway can sometimes offer clues about potential degradation pathways, as enzymes involved in synthesis can sometimes have roles in modifying or breaking down related compounds.
Further research is needed to specifically investigate the metabolic fate of this compound in various environmental compartments and to identify the microorganisms and enzymatic processes involved in its degradation.
Future Research Directions and Translational Perspectives for Pyranonigrin S
Emerging Methodologies for Pyranonigrin S Research (e.g., Advanced Omics Technologies)
The application of advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is crucial for a comprehensive understanding of this compound. researchgate.netresearchgate.netoup.comfrontiersin.org Genome mining approaches have already been instrumental in identifying putative biosynthetic gene clusters (BGCs) for pyranonigrins, including the gene cluster in Aspergillus niger and Penicillium thymicola proposed to be involved in Pyranonigrin A biosynthesis, a compound structurally related to this compound. researchgate.netresearchgate.netnih.govfrontiersin.orgfrontiersin.org Specifically, a tetramic acid compound proposed to be a precursor to this compound has been linked to the gene An18g00520 in Aspergillus niger. nih.gov
Transcriptomic analysis can reveal the genes upregulated or downregulated during this compound production, providing insights into the regulatory networks involved. researchgate.netresearchgate.netbiorxiv.org Proteomics can identify the enzymes and proteins participating in its biosynthesis and potential biological interactions. researchgate.netfrontiersin.org Metabolomics, particularly using techniques like LC-MS/MS, is vital for profiling the secondary metabolites produced by fungal strains and identifying this compound, as well as understanding how its production is affected by different conditions or genetic modifications. frontiersin.orgmdpi.comfrontiersin.orgjabonline.inrsc.org
The integration of these omics datasets can provide a systems-level view of this compound biosynthesis and function, helping to elucidate complex pathways and identify novel enzymes or regulatory elements. researchgate.netresearchgate.net Chemical epigenetic regulation (CER) coupled with metabolomics has also shown promise in activating silent fungal secondary metabolite pathways, which could be applied to enhance this compound production or discover novel analogs. mdpi.comrsc.orgresearchgate.net
Challenges in this compound Bioactivity Profiling and Mechanistic Elucidation
One of the primary challenges in studying this compound, and fungal secondary metabolites in general, is the often low production levels in native or laboratory conditions, which can hinder structural characterization and bioactivity profiling. biorxiv.orgfrontiersin.org Activating silent biosynthetic gene clusters is essential but can be challenging. frontiersin.orgresearchgate.netnih.gov
Elucidating the precise mechanism of action for this compound requires detailed biological evaluation. While some pyranonigrins, like Pyranonigrin A, have demonstrated antioxidant activity, the specific bioactivity profile of this compound needs thorough investigation. researchgate.netresearchgate.netnih.govfrontiersin.org Studies on related pyranonigrins have explored antimicrobial, antifungal, and anticancer properties, but these activities can vary significantly among family members. ontosight.aitandfonline.com Challenges include determining the specific molecular targets of this compound and understanding the downstream cellular effects. For instance, while Pyranonigrin A showed potential as an inhibitor of the SARS-CoV-2 Main protease in computational studies, experimental validation and mechanistic details are required. nih.govresearchgate.net
Furthermore, the instability of some related tetramic acid derivatives has been noted, which could pose a challenge for handling and testing this compound and its potential derivatives. researchgate.net Structure-activity relationship studies are needed to understand how the unique structural features of this compound contribute to its biological effects, if any. mdpi.com
Potential for this compound as a Research Tool or Preclinical Lead Compound
The potential of this compound as a research tool or a preclinical lead compound depends on the identification and validation of significant biological activities. If this compound exhibits promising bioactivity, such as antioxidant, antimicrobial, or other relevant properties, it could serve as a valuable tool for investigating specific biological pathways or targets. For example, if it demonstrates antioxidant effects, it could be used in studies related to oxidative stress. researchgate.netresearchgate.netnih.govfrontiersin.org
As a potential preclinical lead compound, this compound would need to undergo rigorous evaluation, including in-depth bioactivity profiling, assessment of its mechanism of action, and preliminary pharmacokinetic studies. bioagilytix.compelagobio.com The challenges in production yield and potential instability mentioned earlier would need to be addressed to provide sufficient material for such studies. biorxiv.orgfrontiersin.org While Pyranonigrin C has been discussed as a potential lead compound for drug development due to its inhibitory effects on microorganisms and cancer cells, the potential of this compound specifically requires dedicated research. ontosight.ai
The unique structure of this compound might offer a novel scaffold for the development of new therapeutic agents. However, progressing from a research tool or potential lead to a viable drug candidate involves extensive preclinical testing and optimization. bioagilytix.compelagobio.com
Technological Advancements for Sustainable this compound Production
Sustainable production of this compound necessitates optimizing fermentation processes and potentially employing genetic or metabolic engineering techniques. Filamentous fungi, particularly Aspergillus species, are known producers of secondary metabolites, and optimizing their culture conditions is crucial for enhancing yield. researchgate.netbiorxiv.orgjabonline.injabonline.inresearchgate.netmdpi.com
Technological advancements in fermentation, such as optimizing moisture content, temperature, and incubation duration in solid-state fermentation, have shown success in enriching metabolite profiles in Aspergillus species. jabonline.injabonline.inresearchgate.net
| Fermentation Parameter | Optimal Condition (Example from A. tamarii) |
| Moisture Content | 40% |
| Temperature | 25°C |
| Incubation Duration | 14 days |
Note: These conditions are examples from studies on other Aspergillus metabolites and may vary for optimal this compound production. jabonline.injabonline.in
Metabolic engineering and synthetic biology approaches offer powerful tools to enhance this compound production. nih.govportlandpress.com This involves manipulating the biosynthetic gene cluster, overexpressing regulatory genes, or using heterologous expression systems in more amenable hosts. frontiersin.orgfrontiersin.orgbiorxiv.orgnih.gov Genome sequencing and bioinformatic analysis facilitate the identification and manipulation of the relevant genes. researchgate.netnih.govoup.comfrontiersin.orgfrontiersin.org
Furthermore, exploring fungal strains from diverse or extreme environments, such as those isolated from the International Space Station, has shown potential for identifying strains with naturally enhanced production of certain secondary metabolites, including Pyranonigrin A. researchgate.netfrontiersin.orgfrontiersin.org This suggests that environmental factors can influence metabolite production and highlights the potential of bioprospecting for high-producing strains of this compound. frontiersin.org
Extraction and purification methods also play a role in sustainable production. Techniques like microwave-assisted extraction are being explored as more efficient and environmentally friendly alternatives for isolating bioactive compounds from fungal fermentation. mdpi.comdntb.gov.ua
Q & A
Q. What spectroscopic and computational methods are essential for elucidating the structure of Pyranonigrin S?
Structural elucidation of this compound requires a combination of nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments such as HSQC, COSY, HMBC), mass spectrometry (MS), and computational tools like Computer-Assisted Structure Elucidation (CASE) systems. For example, CASE systems analyze spectral data to generate plausible structural hypotheses, which are validated against experimental NMR and MS data . Absolute configuration determination often employs electronic circular dichroism (ECD) combined with ab initio time-dependent density functional theory (TD-DFT) calculations .
Q. How are biosynthetic pathways of this compound identified in fungal strains?
Genome mining tools like AntiSMASH are used to identify biosynthetic gene clusters (BGCs) associated with this compound. For instance, homologous BGCs (e.g., pyn cluster in Aspergillus niger) are compared to known pathways (e.g., pyranonigrin E). Experimental validation includes overexpression of transcription factors (e.g., pynR) to activate silent clusters, followed by HPLC and RT-PCR analysis to confirm metabolite production .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural assignments of Pyranonigrin analogs (e.g., Pyranonigrin A vs. revised structures)?
Discrepancies arise from incomplete spectral interpretation or reliance on outdated methodologies. To resolve conflicts:
- Re-analyze raw NMR/MS data using modern CASE systems (e.g., StrucEluc) to test all structural hypotheses .
- Compare experimental UV/CD spectra with ab initio predictions for hydrophobic derivatives, as polar solvents may distort spectral outcomes .
- Validate absolute configurations via synthetic analogs or X-ray crystallography if feasible .
Q. What experimental designs are optimal for studying the bioactivity of this compound against oxidative stress?
- Assay selection : Use radical scavenging assays (e.g., DPPH, ABTS) and cellular antioxidant models (e.g., H2O2-induced oxidative stress in mammalian cells).
- Dose-response analysis : Include IC50 calculations and compare with known antioxidants (e.g., ascorbic acid).
- Mechanistic studies : Employ transcriptomics (e.g., Nrf2 pathway analysis) or proteomics to identify molecular targets .
Q. How can silent gene clusters for this compound be activated in non-producing fungal strains?
- Overexpression of pathway-specific regulators : Use CRISPR/Cas9 or homologous recombination to overexpress transcription factors (e.g., pynR) linked to the BGC .
- Co-culture or epigenetic modulation : Expose strains to histone deacetylase inhibitors or co-culture with competing microbes to induce cluster expression .
- Metabolite profiling : Monitor activation via HPLC-MS and correlate with transcriptomic data .
Q. What strategies address discrepancies between genomic predictions and observed this compound production?
- Gene knockout/complementation : Disrupt putative biosynthetic genes (e.g., PKS/NRPS) to confirm their role in production .
- Heterologous expression : Clone the BGC into a model host (e.g., Aspergillus nidulans) to isolate pathway-specific metabolites .
- Cross-species BGC comparison : Identify conserved domains or regulatory elements across homologs (e.g., Talaromyces vs. Aspergillus clusters) .
Methodological Considerations for Data Integrity
Q. How should researchers document spectroscopic data to ensure reproducibility?
- Provide raw NMR/MS files in supplementary materials, annotated with acquisition parameters (e.g., solvent, temperature, pulse sequences) .
- Report TD-DFT computational details (e.g., basis sets, solvent models) for ECD comparisons .
- Adhere to NIH guidelines for preclinical data reporting, including statistical thresholds and biological replicates .
Q. What criteria validate the novelty of this compound compared to known analogs?
- Structural differentiation : Use HR-MS and NOESY/ROESY to identify unique substituents or stereochemistry .
- Bioactivity profiling : Compare IC50 values and mechanistic pathways against pyranonigrins A and E .
- Phylogenetic analysis : Confirm evolutionary divergence of BGCs from characterized analogs (e.g., via AntiSMASH cluster alignment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
